![molecular formula C19H22ClN3O B5696346 4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5696346.png)
4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. The compound is also known as TCS 1102 and is a potent and selective antagonist of the dopamine D3 receptor.
Mecanismo De Acción
TCS 1102 acts as a competitive antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This leads to a decrease in the activation of the receptor and downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that TCS 1102 has a high affinity and selectivity for the dopamine D3 receptor. It has been shown to decrease the release of dopamine in the brain and reduce the rewarding effects of drugs of abuse. TCS 1102 has also been shown to improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TCS 1102 is its high selectivity for the dopamine D3 receptor, which reduces the potential for off-target effects. However, its potency and selectivity may also pose challenges in the development of therapeutic doses. Additionally, the lack of clinical data on the compound limits its potential applications.
Direcciones Futuras
Future research on TCS 1102 could focus on its potential as a treatment for Parkinson's disease, schizophrenia, and addiction. Studies could also investigate the compound's effects on other neurological and psychiatric disorders that involve the dopamine system. Further preclinical and clinical studies could provide more insight into the compound's safety and efficacy.
Métodos De Síntesis
The synthesis of 4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol involves the condensation of 4-chlorobenzaldehyde with piperazine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with 4-aminophenol in the presence of acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
The dopamine D3 receptor has been implicated in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Therefore, the development of selective antagonists for this receptor has been a subject of intense research. TCS 1102 has shown promising results in preclinical studies as a potential treatment for these disorders.
Propiedades
IUPAC Name |
4-[N-[4-(4-chlorophenyl)piperazin-1-yl]-C-ethylcarbonimidoyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-2-19(15-3-9-18(24)10-4-15)21-23-13-11-22(12-14-23)17-7-5-16(20)6-8-17/h3-10,24H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNOSZACJGUTKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NN1CCN(CC1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[N-[4-(4-chlorophenyl)piperazin-1-yl]-C-ethylcarbonimidoyl]phenol |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.